molecular formula C₉H₁₅N₃O₅ B1139691 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose CAS No. 65371-16-6

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose

Cat. No.: B1139691
CAS No.: 65371-16-6
M. Wt: 245.23
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Description

Chemical Identity and Nomenclature

6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose represents a structurally complex modified sugar derivative characterized by specific chemical modifications at key positions of the glucofuranose backbone. The compound possesses the Chemical Abstracts Service number 65371-16-6 and exhibits a molecular formula of C9H15N3O5 with a corresponding molecular weight of 245.24 grams per mole. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as 6-azido-6-deoxy-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose, reflecting the precise stereochemical configuration and functional group positioning.

The molecular structure incorporates several distinct chemical features that define its identity and reactivity profile. The azido functional group (-N3) occupies the 6-position, replacing the native hydroxyl group through a deoxygenation-substitution sequence. The 1,2-O-isopropylidene moiety serves as a cyclic acetal protecting group, forming a five-membered dioxolane ring that encompasses the anomeric carbon and the adjacent carbon bearing a hydroxyl group. This protection strategy effectively masks the 1,2-diol functionality while maintaining the overall structural integrity of the glucofuranose scaffold.

Property Value Reference
Chemical Abstracts Service Number 65371-16-6
Molecular Formula C9H15N3O5
Molecular Weight 245.24 g/mol
International Union of Pure and Applied Chemistry Name 6-azido-6-deoxy-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose
Melting Point 101-103°C
Exact Mass 245.10100

The compound's InChI (International Chemical Identifier) code provides a standardized representation of its molecular structure: 1S/C9H15N3O5/c1-9(2)16-7-5(14)6(15-8(7)17-9)4(13)3-11-12-10/h4-8,13-14H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1. This notation encodes the complete stereochemical information necessary for unambiguous structural identification, including the alpha configuration at the anomeric center and the specific spatial arrangement of all substituents around the furanose ring system.

Historical Development in Carbohydrate Chemistry

The development of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose reflects the broader evolution of synthetic carbohydrate chemistry, particularly in the areas of selective protection strategies and functional group transformations. The historical context of this compound's development can be traced through several key milestones in carbohydrate modification methodology that emerged throughout the latter half of the twentieth century.

The foundation for isopropylidene protection in carbohydrate chemistry was established through early pioneering work that demonstrated the utility of cyclic acetals as temporary protecting groups. The formation of 1,2-O-isopropylidene derivatives from aldohexoses represented a significant advancement in selective protection methodology, enabling chemists to selectively mask specific hydroxyl groups while leaving others available for further chemical manipulation. Historical precedent for this protection strategy can be traced to fundamental studies on 1,2-O-isopropylidene-α-D-glucofuranose itself, which served as a crucial starting material for numerous synthetic transformations.

The incorporation of azido functionality into carbohydrate derivatives emerged as part of the broader development of nucleophilic substitution chemistry applied to sugar molecules. Research conducted in the 1970s and 1980s established reliable methodologies for introducing azido groups through displacement reactions of appropriately activated leaving groups such as tosylates and mesylates. These methodological advances provided the synthetic foundation necessary for preparing azido-modified carbohydrates with high regioselectivity and stereochemical control.

Properties

IUPAC Name

(3aR,5R,6S,6aR)-5-[(1R)-2-azido-1-hydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O5/c1-9(2)16-7-5(14)6(15-8(7)17-9)4(13)3-11-12-10/h4-8,13-14H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJOJEYOMRHMDB-OZRXBMAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CN=[N+]=[N-])O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CN=[N+]=[N-])O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2-O-Isopropylidene-6-O-p-Toluenesulfonyl-α-D-glucofuranose

The protocol begins with the tosylation of 1,2-O-isopropylidene-α-D-glucofuranose (1 ). A solution of 1 (0.513 g, 2.32 mmol) in pyridine and dichloromethane (DCM) is treated with freshly recrystallized tosyl chloride (0.479 g, 2.55 mmol) at room temperature under nitrogen. After 48 hours, thin-layer chromatography (TLC) in ethyl acetate/cyclohexane (2:3) confirms complete conversion to the tosylate (2 ), which is isolated in 32% yield (0.282 g) after acidification and purification.

Key Data:

  • Reagents: Tosyl chloride, pyridine, DCM.

  • Conditions: Room temperature, 48 hours.

  • Yield: 32%.

  • Characterization: δH (CDCl₃): 7.79 (2H, d, J = 8.3 Hz), 5.88 (1H, d, J = 3.6 Hz).

Triflate Intermediate Route

Azide Displacement of Triflate

The triflate intermediate is reacted with sodium azide in DMF at elevated temperatures (50–60°C) for 12 hours. This method reportedly accelerates the displacement due to the superior leaving-group ability of triflate, though yield data remains unspecified.

Comparative Analysis of Methods

Parameter Tosylate Method Triflate Method
Leaving Group Tosyl (-OTs)Triflyl (-OTf)
Reaction Time 24–48 hours12–45 minutes
Temperature 80°C (azide step)−30°C to 60°C
Reported Yield 29%Not specified
Cost LowHigh
Purification Complexity ModerateHigh

The tosylate method offers cost-effectiveness and straightforward purification but suffers from moderate yields. In contrast, the triflate route enables faster reactions due to the triflyl group’s enhanced leaving ability, albeit at higher reagent costs and potential handling challenges.

Crystallographic Validation and Structural Insights

Single-crystal X-ray diffraction of 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose confirms its furanose conformation and azide orientation. The isopropylidene group adopts a trans-fused bicyclic structure, stabilizing the α-anomer. Key bond lengths include C6–N3 (1.46 Å) and N3–N2 (1.23 Å), consistent with azide functionalization.

Challenges and Optimization Strategies

  • Yield Improvement: Prolonged reaction times or microwave-assisted synthesis could enhance displacement efficiency.

  • Solvent Effects: Replacing DMF with ionic liquids may reduce side reactions.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could accelerate azide incorporation.

Chemical Reactions Analysis

Types of Reactions

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide is commonly used for introducing the azido group.

    Reduction: Hydrogen gas with a palladium catalyst is used for reducing the azido group to an amine.

    Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be used to oxidize hydroxyl groups.

Major Products Formed

    Amine Derivatives: Reduction of the azido group forms amine derivatives.

    Carbonyl Compounds: Oxidation of hydroxyl groups forms aldehydes or ketones.

Scientific Research Applications

Synthetic Chemistry

6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose serves as a versatile intermediate in the synthesis of various glycosides and iminosugars. It can be used to create more complex carbohydrate structures that are essential in studying glycosylation processes and carbohydrate-protein interactions.

Example Case Studies:

  • A study demonstrated its use in synthesizing phosphatidylinositol derivatives, which are crucial for understanding cellular signaling pathways .
  • Another research focused on synthesizing seven-membered ring iminosugars from this compound, highlighting its utility in developing potential therapeutic agents .

Medicinal Chemistry

The azido group allows for bioorthogonal reactions, making this compound valuable in drug development and delivery systems. Its derivatives have been investigated for their potential anti-cancer properties and as inhibitors of glycosidases.

Example Case Studies:

  • Research has shown that derivatives of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose can selectively inhibit certain enzymes involved in cancer progression, demonstrating its potential as a therapeutic agent .
  • Studies also indicate that these compounds can be used to label biomolecules for imaging purposes in vivo, enhancing the understanding of drug interactions within biological systems .

Material Science

In material science, this compound's ability to undergo click reactions facilitates the development of functionalized polymers and nanomaterials. Its incorporation into polymer matrices can enhance material properties such as biocompatibility and mechanical strength.

Example Case Studies:

  • Research has explored using azide-functionalized polymers for drug delivery systems that respond to specific stimuli, improving targeted therapy outcomes .
  • The creation of hydrogels incorporating this compound has been investigated for use in tissue engineering applications due to their favorable interaction with biological tissues .

Summary Table of Applications

Application AreaDescriptionExample Studies
Synthetic ChemistryIntermediate for complex carbohydrate synthesisSynthesis of phosphatidylinositol derivatives
Medicinal ChemistryPotential anti-cancer agents; enzyme inhibitorsSelective inhibition studies on glycosidases ; imaging biomolecules
Material ScienceFunctionalized polymers; hydrogelsDrug delivery systems; tissue engineering applications

Mechanism of Action

The azido group in 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose facilitates labeling and conjugation with various molecules. This property is leveraged in the development of advanced drug delivery platforms and bioconjugates. The compound can target specific molecular pathways, enabling the identification and management of diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Variations

Triazole Derivatives (NINQOS)

  • Substituents : The azide group in the title compound is replaced with a 4-cyclopropyl-1,2,3-triazole via copper-catalyzed azide-alkyne cycloaddition .
  • Conformation : The triazole derivative lacks azide-based hydrogen bonding, leading to distinct packing. The free hydroxyl group adopts an axial conformation, and dioxolane methyl groups tilt closer to the THF ring .
  • Applications : Used in drug discovery, but reduced hydrogen bonding alters supramolecular interactions compared to the parent azide .

Ethyl and Nitro-Substituted Analogues (QENNEF)

  • Substituents : 3-O-ethyl and 3-C-nitromethyl groups with 1,2;5,6-di-O-isopropylidene protection .
  • Conformation : Substituents at O3 occupy axial positions, similar to the title compound’s acetonide group. This axial preference is consistent across derivatives, likely due to steric and electronic factors .
  • Synthesis : Requires multi-step protection/deprotection, contrasting with the streamlined synthesis of the title compound .

Benzyl-Protected Derivatives (QIBFUF)

  • Substituents : 3-O-benzyl and 6-O-trityl groups .
  • Conformation : Bulky trityl and benzyl groups enhance hydrophobicity and steric hindrance, limiting reactivity in glycosylation compared to the azide’s click chemistry utility .

Hydrogen Bonding and Packing

  • Title Compound : O5–H5A donates a hydrogen bond to the azide N atom (2.12 Å), while O2–H2A interacts with THF O and dioxolane O atoms, forming sheets .
  • Triazole Derivatives : Loss of azide H-bonding results in alternative networks, often involving hydroxyl groups and triazole N atoms .

Data Tables

Table 1: Structural Comparison of Selected Analogues

Compound Substituents Conformation Hydrogen Bonding Synthesis Steps Applications
Title Compound 6-azide, 1,2-O-isopropylidene THF twisted, dioxolane envelope O–H⋯N/O–H⋯O chains, C–H⋯O sheets 2 steps Iminosugar precursors
NINQOS (Triazole) 4-cyclopropyltriazole, tribenzyl ether Axial hydroxyl, tilted methyl groups Triazole-mediated 3 steps Drug candidates
QENNEF 3-O-ethyl, 3-C-nitromethyl Axial substituents Not reported 4+ steps Synthetic intermediates
QIBFUF 3-O-benzyl, 6-O-trityl Axial substituents Not reported 5+ steps Glycosylation studies

Table 2: Crystallographic Data

Parameter Title Compound NINQOS
Space Group P2₁ P2₁2₁2₁
Unit Cell (Å) a=5.76, b=9.78, c=10.68 a=8.94, b=10.23, c=14.72
Dihedral Angle (THF/dioxolane) 67.50(13)° Not reported
Hydrogen Bonds 3 (O/N) 2 (O/triazole)

Key Research Findings

  • Conformational Rigidity : The title compound’s fused ring system imposes rigidity, favoring axial substituents at O3 in analogues .
  • Click Chemistry Utility : The azide group enables bioorthogonal reactions, unlike triazole or benzyl derivatives .
  • Biological Relevance: Iminosugars derived from the title compound show glycosidase inhibition, while triazole derivatives may target other enzymes .

Biological Activity

6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose (CAS No. 65371-16-6) is a modified sugar derivative with significant potential in biological research and applications. Its structure includes an azide group at the C-6 position, which enhances its reactivity and potential for further chemical modifications. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity against cancer cells, and mechanisms of action.

  • Molecular Formula : C₉H₁₅N₃O₅
  • Molecular Weight : 245.23 g/mol
  • CAS Number : 65371-16-6

Synthesis

The synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose typically involves the introduction of an azide group into a glucopyranose derivative, followed by protection of hydroxyl groups using isopropylidene groups. The process can yield various anomers, which can be separated and characterized using NMR spectroscopy .

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose exhibit notable cytotoxic effects on cancer cell lines while showing reduced toxicity to normal cells. For instance, the IC₅₀ values for HCT-116 (colon cancer) and MCF-7 (breast cancer) cells were reported as follows:

CompoundCell LineIC₅₀ (µM)
A-1HCT-11611.98 ± 0.90
A-2HCT-11622.32 ± 0.70
A-1MCF-752.84 ± 0.75
A-2MCF-754.92 ± 8.71

These results indicate that the C-6 substitution enhances cellular uptake and cytotoxicity against neoplastic cells while minimizing damage to healthy cells .

The cytotoxicity observed may be attributed to the involvement of glucose transporters (GLUTs) in mediating the uptake of these glycoconjugates into cancer cells. The study indicated that compounds with C-6 modifications are preferentially transported by GLUT proteins, enhancing their efficacy against cancerous tissues . Furthermore, these compounds were shown to induce apoptosis in cancer cells more effectively than their non-modified counterparts.

Case Studies

Several case studies have explored the therapeutic potential of 6-Azido derivatives:

  • Glycoconjugation with Quinoline Derivatives : This study highlighted the high cytotoxicity of glycoconjugates formed with quinoline derivatives at the C-6 position against various cancer cell lines, suggesting that this modification significantly enhances their biological activity .
  • Impact on Apoptosis : In vitro experiments demonstrated that treatment with these azido derivatives led to increased apoptosis in HCT-116 and MCF-7 cell lines while sparing normal human dermal fibroblasts (NHDF-Neo), indicating a favorable safety profile for potential therapeutic applications .

Q & A

Q. Optimization Tips :

  • Use freshly recrystallized tosyl chloride to minimize side reactions.
  • Maintain anhydrous conditions during tosylation to prevent hydrolysis.
  • Increase DMF purity to enhance nucleophilic substitution efficiency.

Basic: Which spectroscopic techniques are most effective for characterizing the structure of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose?

Answer:

  • X-ray Crystallography : Resolves the monoclinic crystal structure (space group P2₁), with unit cell parameters a = 5.7615 Å, b = 9.7752 Å, c = 10.6833 Å, and β = 101.255°. Key torsion angles (e.g., O4–C6–O1 = 109.68°) confirm the furanose ring conformation and azide orientation .
  • NMR Spectroscopy :
    • ¹H NMR : Signals for isopropylidene protons (δ ~1.3–1.5 ppm) and anomeric proton (δ ~5.3 ppm).
    • ¹³C NMR : Azide-bearing C6 resonates at δ ~55 ppm, distinct from non-azidated analogs .
  • IR Spectroscopy : Strong azide stretch at ~2100 cm⁻¹ confirms functionalization .

Advanced: How does the 1,2-O-isopropylidene group influence the conformational dynamics of 6-Azido-6-deoxy-α-D-glucofuranose in solution and solid states?

Answer:
The 1,2-O-isopropylidene group locks the furanose ring in a rigid endo conformation, as evidenced by crystallographic data. This protection:

  • In Solid State : Forces axial orientation of substituents at C3 and C6 (e.g., azide group), minimizing steric clashes. For example, the O4–C6–O1 angle (109.68°) reflects restricted rotation .
  • In Solution : Reduces ring puckering flexibility, as shown by NOE correlations between H1 and H3 in NMR studies of analogous compounds .
    Methodological Insight : Compare variable-temperature NMR with DFT-calculated conformers to assess dynamic behavior .

Advanced: What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Answer:

  • DFT Studies : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths, angles, and electrostatic potential surfaces. For example, the azide group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity in click chemistry .
  • MD Simulations : Assess solvation effects in DMF or water using OPLS-AA force fields. Correlate with experimental solubility data from crystallization trials .
  • Docking Studies : Model interactions with enzymes (e.g., sterol 14α-demethylase) to predict bioactivity, though experimental validation is required .

Advanced: How can this compound be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

Answer:
The azide group enables CuAAC "click" reactions for bioconjugation. For example:

  • Protocol : React with cyclopropylacetylene (1.2 eq.) in water/THF (1:1) using Cu(I) catalyst at room temperature for 3 hours. Purify via column chromatography (EtOAc/hexane) .
  • Factors Influencing Efficiency :
    • Solvent Polarity : THF/water mixtures enhance catalyst solubility.
    • Azide Accessibility : Steric hindrance from the isopropylidene group may slow kinetics; sonication or microwave irradiation can accelerate reactions .

Advanced: Are there contradictions in reported antimicrobial activities of similar glucofuranose derivatives, and how can they be resolved?

Answer:
While acylated glucofuranose derivatives (e.g., 6-O-lauroyl or stearoyl analogs) show antimicrobial activity, data for the azido derivative is limited. Contradictions arise from:

  • Structural Variations : Azide vs. ester groups alter membrane permeability.
  • Assay Conditions : Discrepancies in MIC values due to varying bacterial strains or culture media .
    Resolution Strategies :
  • Perform head-to-head comparisons under standardized CLSI guidelines.
  • Use isogenic bacterial strains to isolate structure-activity relationships .

Methodological: How to analyze regioselective acylation at the 6-position of glucofuranose derivatives?

Answer:

  • Site-Selective Protection : Use lipase-catalyzed esterification in nonpolar solvents (e.g., hexane) to preferentially acylate the 6-OH group. Monitor via TLC and confirm by HMBC correlations (e.g., acyl carbonyl to C6) .
  • Competitive Experiments : Compare reactivity of 6-OH vs. 3-OH using tosylation kinetics (6-OH reacts faster due to lower steric hindrance) .

Methodological: What precautions are necessary for handling and storing this compound?

Answer:

  • Stability : The azide group is photosensitive; store in amber vials at 253–278 K.
  • Safety : Avoid shock or friction due to potential explosive decomposition. Use blast shields during large-scale reactions .
  • Purity Checks : Regularly analyze by HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation .

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